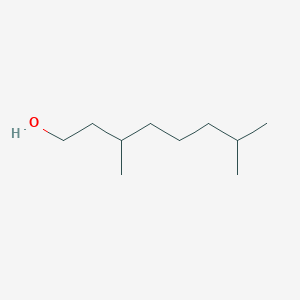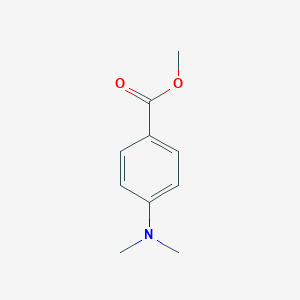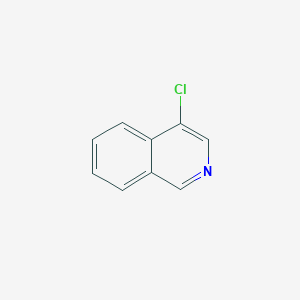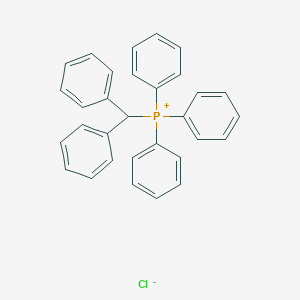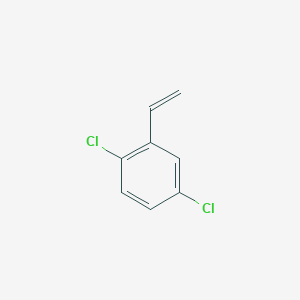![molecular formula C14H17NO2Se B075511 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid CAS No. 1148-13-6](/img/structure/B75511.png)
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid, also known as IESeBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is not fully understood, but it is believed to involve the activation of the Nrf2-Keap1 signaling pathway, which plays a critical role in cellular defense against oxidative stress. 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in antioxidant and anti-inflammatory responses (Li et al., 2018; Wang et al., 2019).
生化学的および生理学的効果
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase cell viability and reduce oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In vivo, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit tumor growth and reduce inflammation in animal models (Li et al., 2018; Zhang et al., 2020). 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of cardiovascular disease (Zhang et al., 2020).
実験室実験の利点と制限
One advantage of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential toxicity, as organoselenium compounds have been shown to have both beneficial and harmful effects depending on the dosage and duration of exposure (Chen et al., 2019).
将来の方向性
There are several future directions for research on 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic properties in other diseases, such as diabetes and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid to improve its yield and purity.
In conclusion, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is a promising chemical compound that has potential therapeutic properties in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in vitro and in vivo. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 1H-indole-3-ethylamine in the presence of a base, followed by treatment with sodium borohydride and hydrogen selenide. The resulting compound can be purified by column chromatography. This synthesis method has been reported in a scientific paper by Li et al. (2018).
科学的研究の応用
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells (Li et al., 2018; Li et al., 2019). In neuroprotection, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to protect against oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In cardiovascular disease, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to improve endothelial function and reduce inflammation in animal models (Zhang et al., 2020).
特性
CAS番号 |
1148-13-6 |
|---|---|
製品名 |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
分子式 |
C14H17NO2Se |
分子量 |
310.3 g/mol |
IUPAC名 |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
InChI |
InChI=1S/C14H17NO2Se/c16-14(17)6-3-8-18-9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2,(H,16,17) |
InChIキー |
LPWQZFFLXJPFTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
同義語 |
4-[[2-(1H-Indol-3-yl)ethyl]seleno]butyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



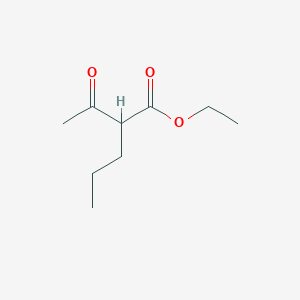
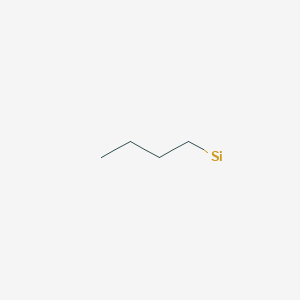
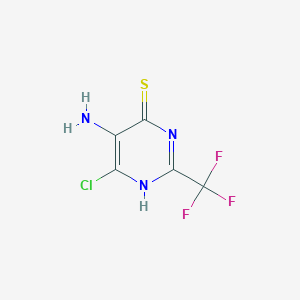
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
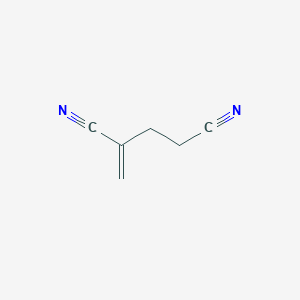
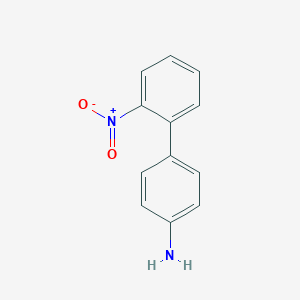
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

